

The Solubility Profile of 2-Methylserine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Methylserine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-Methylserine**, a non-proteinogenic amino acid of interest in various research and development applications. Due to the limited availability of direct quantitative solubility data for **2-Methylserine**, this document leverages data from its parent compound, L-serine, and its racemic form, DL-serine, to provide valuable estimations. It is important to note that the presence of the alpha-methyl group in **2-Methylserine** may influence its solubility relative to serine. This guide also details robust experimental protocols for the precise determination of **2-Methylserine** solubility.

Core Data Presentation: Solubility of Serine Analogs

The following tables summarize the available quantitative solubility data for L-serine and DL-serine in various solvents. This information serves as a foundational reference for estimating the solubility of **2-Methylserine**.

Table 1: Solubility of L-Serine in Water

Temperature (°C)	Solubility (g/100g of Water)	Molar Solubility (mol/L)
20	42.0[1]	3.99
25	50.2	4.78

Note: Molar solubility calculated based on the molar mass of L-serine (105.09 g/mol).

Table 2: Solubility of DL-Serine in Water and Aqueous Solvent Mixtures at 25°C (298.15 K)

Solvent System	Mole Fraction of Organic Solvent	Molar Solubility (mol/L)
Water	0.00	0.476[1]
Water-Ethanol	0.10	0.235
Water-Ethanol	0.20	0.118
Water-Dimethyl Sulfoxide (DMSO)	0.10	0.389
Water-Dimethyl Sulfoxide (DMSO)	0.20	0.315

Data for DL-serine provides insight into the solubility of a racemic mixture, which can sometimes differ significantly from that of pure enantiomers.[1]

Qualitative solubility information indicates that **2-Methylserine** is soluble in water[2] and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[3][4]

Experimental Protocols for Solubility Determination

To facilitate precise and reproducible solubility measurements for **2-Methylserine**, three detailed experimental protocols are provided below: the gravimetric method, a spectrophotometric assay using ninhydrin, and a quantification method using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

Gravimetric Method for Solubility Determination

This classic and straightforward method determines solubility by measuring the mass of solute dissolved in a known mass of solvent at equilibrium.

Materials:

- **2-Methylserine**
- Selected solvent(s)
- Analytical balance
- Thermostatically controlled shaker or water bath
- Filtration apparatus (e.g., syringe filters, 0.22 µm)
- Pre-weighed drying vessels (e.g., evaporating dishes)
- Drying oven

Procedure:

- Sample Preparation: Add an excess amount of **2-Methylserine** to a known volume or mass of the chosen solvent in a sealed container.
- Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the undissolved solid to settle.
- Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a 0.22 µm syringe filter to remove any remaining micro-precipitates.
- Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed drying vessel.
- Drying: Place the vessel in a drying oven at a temperature sufficient to evaporate the solvent without degrading the **2-Methylserine** (e.g., 60-80°C) until a constant weight is achieved.
- Calculation: The solubility is calculated from the mass of the dried **2-Methylserine** and the initial volume of the solvent used.

Spectrophotometric Quantification using Ninhydrin Assay

This colorimetric method is suitable for quantifying the concentration of amino acids in a saturated solution.

Materials:

- Saturated solution of **2-Methylserine** (prepared as in the gravimetric method)
- Ninhydrin reagent (2% w/v in a suitable solvent like ethanol)[5]
- Acetate buffer (0.2 M, pH 5.5)[5]
- Diluent solvent (e.g., 50% ethanol)
- Standard solutions of **2-Methylserine** of known concentrations
- Spectrophotometer
- Water bath

Procedure:

- Standard Curve Preparation: Prepare a series of **2-Methylserine** standard solutions of known concentrations.
- Sample Preparation: Dilute the saturated **2-Methylserine** solution with the chosen solvent to a concentration that falls within the linear range of the standard curve.
- Reaction: To a set of test tubes, add a specific volume of each standard solution, the diluted sample solution, and a blank (solvent only). Add acetate buffer and ninhydrin reagent to each tube.[5]
- Color Development: Heat the test tubes in a boiling water bath for a set time (e.g., 15-20 minutes) to allow for the color-forming reaction to complete.[5]

- Cooling and Dilution: Cool the tubes to room temperature and add a diluent solvent to stop the reaction and stabilize the color.[5]
- Absorbance Measurement: Measure the absorbance of each solution at 570 nm using a spectrophotometer, using the blank to zero the instrument.[5]
- Concentration Determination: Plot a standard curve of absorbance versus concentration for the standard solutions. Use the absorbance of the sample to determine its concentration from the standard curve. The solubility is then calculated by accounting for the dilution factor.

UPLC-MS Method for Accurate Quantification

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry offers high sensitivity and selectivity for the quantification of **2-Methylserine**, especially at low concentrations or in complex matrices.

Materials:

- Saturated solution of **2-Methylserine** (prepared as in the gravimetric method)
- UPLC-MS system with a suitable column (e.g., C18)
- Appropriate mobile phases (e.g., water and acetonitrile with formic acid)
- Standard solutions of **2-Methylserine** of known concentrations
- Syringe filters (0.22 µm)

Procedure:

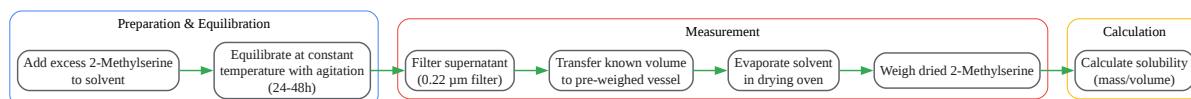
- Standard Curve Preparation: Prepare a series of **2-Methylserine** standard solutions of known concentrations in the mobile phase.
- Sample Preparation: Filter the saturated solution through a 0.22 µm syringe filter and dilute it with the mobile phase to a concentration within the calibration range.
- Chromatographic Separation: Inject the standards and the diluted sample onto the UPLC system. Develop a suitable gradient elution method to achieve good peak shape and

separation for **2-Methylserine**.

- Mass Spectrometric Detection: Use the mass spectrometer to detect and quantify **2-Methylserine**. The specific mass-to-charge ratio (m/z) for **2-Methylserine** should be monitored.
- Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of **2-Methylserine** in the diluted sample from this curve. Calculate the original solubility by applying the dilution factor.

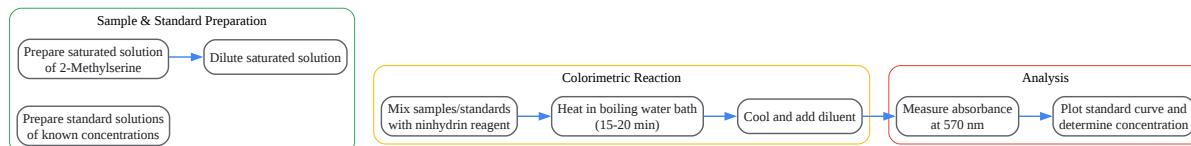
Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described solubility determination methods.



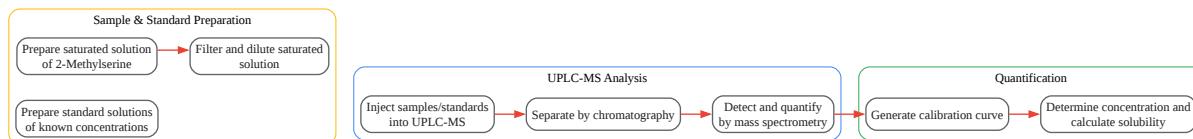
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Caption: Workflow for the Gravimetric Determination of Solubility.



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Caption: Workflow for Spectrophotometric Solubility Determination.

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Caption: Workflow for UPLC-MS Based Solubility Quantification.

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